methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a furan ring, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate typically involves multiple steps:
Formation of the Pyrimidine Derivative: The pyrimidine derivative can be synthesized through the reaction of urea with malonic acid derivatives under acidic conditions.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the furan ring and benzoate ester using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydropyrimidine derivatives
Substitution: Various substituted benzoate esters
Scientific Research Applications
Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrimidine rings can interact with the active sites of enzymes, while the benzoate ester can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
- Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]thiophene-2-yl}benzoate
- Methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]pyrrole-2-yl}benzoate
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. The combination of the furan ring with the pyrimidine and benzoate ester makes this compound a versatile scaffold for various applications.
Properties
Molecular Formula |
C19H16N2O6 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 2-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-20-16(22)14(17(23)21(2)19(20)25)10-11-8-9-15(27-11)12-6-4-5-7-13(12)18(24)26-3/h4-10H,1-3H3 |
InChI Key |
BTFHQCQYTCDTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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